Spiratisanin A
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Overview
Description
Spiratisanin A is a natural diterpenoid compound isolated from the plant Spiraea japonica. It features a phenylacryloxyl substituted ent-atisane skeleton and is known for its unique chemical structure and potential medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiratisanin A can be synthesized through various chemical reactions involving the ent-atisane skeleton. The synthetic routes typically involve multiple steps, including the formation of the phenylacryloxyl group and its attachment to the ent-atisane skeleton. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the whole plants of Spiraea japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Spiratisanin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Spiratisanin A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and in the synthesis of other complex molecules.
Biology: this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic effects in various diseases.
Industry: this compound is used in the development of new pharmaceuticals and as a chemical intermediate in industrial processes .
Mechanism of Action
The mechanism of action of Spiratisanin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways and interacting with enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- Spiratisanin B
- Spiratisanin C
- Spiramine A
- Spiradine F
Comparison: Spiratisanin A is unique due to its specific phenylacryloxyl substituted ent-atisane skeleton. While similar compounds like Spiratisanin B and Spiratisanin C share the ent-atisane skeleton, they differ in their substituents and functional groups. Spiramine A and Spiradine F are atisine diterpene alkaloids, which also differ in their chemical structures and biological activities .
Properties
IUPAC Name |
[(1R,2R,4R,9R,10S,12S,13R)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3/b12-11+/t21-,22+,23-,24+,27+,28+,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPUSQCBPSPYRT-AYYRDFQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@H]([C@]34[C@H]2C[C@H](CC3)[C@](C4)(C)O)OC(=O)/C=C/C5=CC=CC=C5)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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